molecular formula C8H9F3N2O2 B2557723 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1153329-93-1

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2557723
CAS No.: 1153329-93-1
M. Wt: 222.167
InChI Key: OWRBXDUQRMCGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety

Scientific Research Applications

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

Future Directions

Trifluoromethyl groups are often used in pharmaceuticals and drugs, and research into new applications for these compounds is ongoing . Future directions could include the development of new drugs and therapies using this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the butanoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
  • Trifluoromethionine
  • Alpelisib

Uniqueness

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific combination of a trifluoromethyl group, a pyrazole ring, and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use .

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-5(4-7(14)15)13-3-2-6(12-13)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBXDUQRMCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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